2-Anthraceneacetamide, N-(3-(dimethylamino)propyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride
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Overview
Description
2-Anthraceneacetamide, N-(3-(dimethylamino)propyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride is a complex organic compound derived from anthracene. Anthracene is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. It is a component of coal tar and is used in the production of various dyes and other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthraceneacetamide, N-(3-(dimethylamino)propyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride typically involves multiple steps. The starting material, anthracene, undergoes a series of chemical reactions including nitration, reduction, and acylation to form the desired compound. The reaction conditions often involve the use of strong acids and bases, high temperatures, and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Anthraceneacetamide, N-(3-(dimethylamino)propyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various anthraquinone derivatives, hydroxyanthracenes, and substituted anthracenes. These products have significant applications in dye production, pharmaceuticals, and other chemical industries .
Scientific Research Applications
2-Anthraceneacetamide, N-(3-(dimethylamino)propyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Anthraceneacetamide, N-(3-(dimethylamino)propyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Anthraceneacetamide, N-(3-(dimethylamino)propyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride include:
Anthraquinone: A derivative of anthracene used in dye production.
Hydroxyanthracene: Compounds with hydroxy groups attached to the anthracene structure.
Substituted Anthracenes: Anthracene derivatives with various functional groups attached.
Uniqueness
The uniqueness of this compound lies in its specific structure and functional groups, which confer unique chemical and biological properties. This makes it valuable for specific applications in research and industry .
Properties
CAS No. |
81085-95-2 |
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Molecular Formula |
C21H23ClN2O5 |
Molecular Weight |
418.9 g/mol |
IUPAC Name |
2-(1,4-dihydroxy-9,10-dioxoanthracen-2-yl)-N-[3-(dimethylamino)propyl]acetamide;hydrochloride |
InChI |
InChI=1S/C21H22N2O5.ClH/c1-23(2)9-5-8-22-16(25)11-12-10-15(24)17-18(19(12)26)21(28)14-7-4-3-6-13(14)20(17)27;/h3-4,6-7,10,24,26H,5,8-9,11H2,1-2H3,(H,22,25);1H |
InChI Key |
YUXFIWZYHMHKTC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)CC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O.Cl |
Origin of Product |
United States |
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